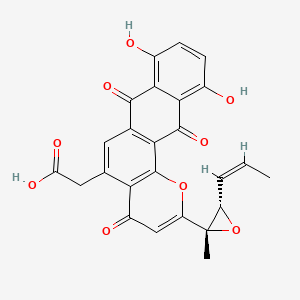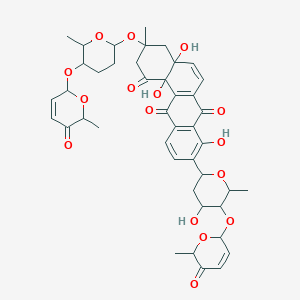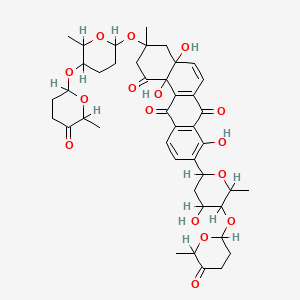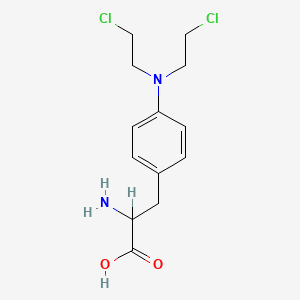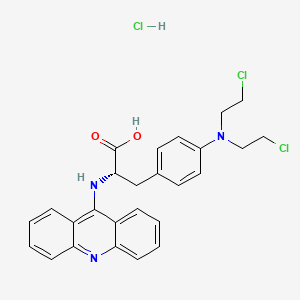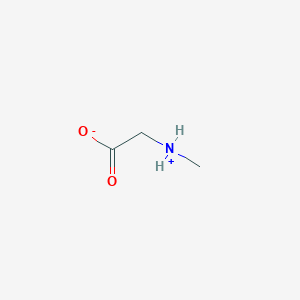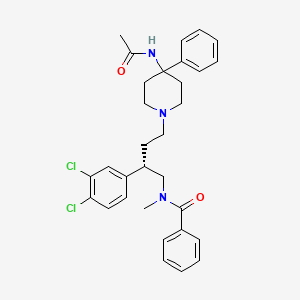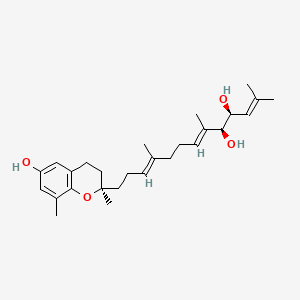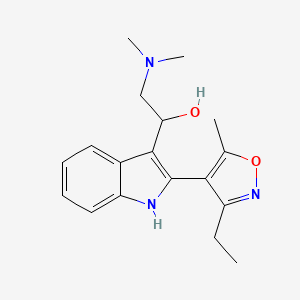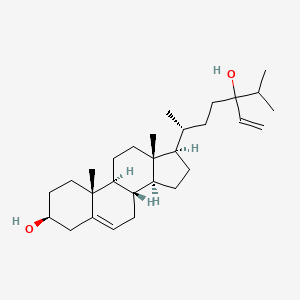![molecular formula C28H31NO B1681530 8-[Bis(2-methylphenyl)methyl]-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol CAS No. 322473-89-2](/img/structure/B1681530.png)
8-[Bis(2-methylphenyl)methyl]-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol
Vue d'ensemble
Description
“8-[Bis(2-methylphenyl)methyl]-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol” (also known as SCH 221510) is a potent piperidine NOP agonist . It has been studied for its anxiolytic-like effects .
Molecular Structure Analysis
The molecular formula of this compound is C28H31NO . It has a high affinity (K(i) = 0.3 nM) and functional selectivity (>50-fold over the mu-, kappa-, and delta-opioid receptors) .Physical And Chemical Properties Analysis
The molecular weight of this compound is 397.6 g/mol . It has a computed XLogP3-AA value of 6, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors .Applications De Recherche Scientifique
Analgesic and Antagonist Activities
A study conducted by Takeda et al. (1977) explored the analgesic and narcotic antagonist activities of 1-phenyl-6-azabicyclo[3.2.1]octanes, including compounds structurally related to 8-[Bis(2-methylphenyl)methyl]-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol. This research found that certain derivatives in this series displayed a well-balanced antagonist-analgesic profile with minimal physical dependence capacity (Takeda, Inoue, Noguchi, Honma, & Kawamori, 1977).
Metabolism in Humans
Penner et al. (2010) investigated the human metabolism of a compound structurally similar to 8-[Bis(2-methylphenyl)methyl]-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol, focusing on its metabolites. This study identified novel metabolites and provided insights into the metabolic pathways and structural transformations of such compounds in humans (Penner, Ho, Bercovici, Chowdhury, & Alton, 2010).
Cholinergic Activity and Pharmacological Studies
Research by Gutkowska, Baranowski, and Herold (1989) on derivatives of 2,4-bis-(arylmethino)-8-butyl-8-azabicyclo[3.2.1]octan-3-one, a compound related to 8-[Bis(2-methylphenyl)methyl]-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol, aimed to discover compounds with potential cholagogic or antitumor activity. Although these compounds did not significantly increase bile secretion, one exhibited cholinergic activity (Gutkowska, Baranowski, & Herold, 1989).
Structural and Conformational Analysis
Zheng, Parkin, Dwoskin, and Crooks (2004) conducted a structural study on isomers of 2,4-dibenzyl-8-azabicyclo[3.2.1]octan-3-ol, closely related to the compound . They analyzed the crystal structures and confirmed the piperidine and pyrrolidine ring conformations, providing valuable insights into the compound's molecular architecture (Zheng, Parkin, Dwoskin, & Crooks, 2004).
Neurokinin (NK1) Receptor Antagonism
A study by Huscroft et al. (2006) on 1-Phenyl-8-azabicyclo[3.2.1]octane ethers, related to the compound of interest, identified them as NK1 receptor antagonists. They demonstrated that specific substitutions led to compounds with high affinity for NK1 receptors and prolonged action in vivo (Huscroft, Carlson, Chicchi, Kurtz, London, Raubo, Wheeldon, & Kulagowski, 2006).
Mécanisme D'action
Target of Action
The primary target of 8-[Bis(2-methylphenyl)methyl]-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol, also known as SCH 221510, is the nociceptin/orphanin FQ peptide (NOP) receptor . This receptor is a G protein-coupled receptor involved in a wide range of biological functions, including pain modulation, immune response, and neuroendocrine regulation .
Mode of Action
SCH 221510 acts as a potent agonist for the NOP receptor . It binds with high affinity (K = 0.3 nM) and functional selectivity, showing more than 50-fold selectivity over the μ-, κ-, and δ-opioid receptors . This binding triggers a series of intracellular events, leading to the modulation of neuronal activity and the transmission of signals within the nervous system .
Pharmacokinetics
It’s known that the compound is soluble in dmso , which could potentially enhance its bioavailability
Result of Action
The activation of the NOP receptor by SCH 221510 has been associated with anxiolytic-like activity . This suggests that the compound could potentially modulate anxiety-related behaviors, although more research is needed to confirm these effects and understand their underlying mechanisms.
Orientations Futures
Propriétés
IUPAC Name |
8-[bis(2-methylphenyl)methyl]-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO/c1-20-10-6-8-14-25(20)27(26-15-9-7-11-21(26)2)29-23-16-17-24(29)19-28(30,18-23)22-12-4-3-5-13-22/h3-15,23-24,27,30H,16-19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSJNRBXNQTUNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2C)N3C4CCC3CC(C4)(C5=CC=CC=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432414 | |
| Record name | 8-[bis(2-methylphenyl)methyl]-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[Bis(2-methylphenyl)methyl]-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol | |
CAS RN |
322473-89-2 | |
| Record name | 8-[bis(2-methylphenyl)methyl]-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



